Cas no 2104643-05-0 ((4-bromo-1,3-thiazol-2-yl)(1H-pyrazol-4-yl)methanol)

(4-bromo-1,3-thiazol-2-yl)(1H-pyrazol-4-yl)methanol structure
2104643-05-0 structure
Product name:(4-bromo-1,3-thiazol-2-yl)(1H-pyrazol-4-yl)methanol
CAS No:2104643-05-0
MF:C7H6BrN3OS
MW:260.111038684845
CID:6075539
PubChem ID:165946741

(4-bromo-1,3-thiazol-2-yl)(1H-pyrazol-4-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (4-bromo-1,3-thiazol-2-yl)(1H-pyrazol-4-yl)methanol
    • 2104643-05-0
    • EN300-1116762
    • Inchi: 1S/C7H6BrN3OS/c8-5-3-13-7(11-5)6(12)4-1-9-10-2-4/h1-3,6,12H,(H,9,10)
    • InChI Key: SJXHZRWVQXIEEQ-UHFFFAOYSA-N
    • SMILES: BrC1=CSC(C(C2C=NNC=2)O)=N1

Computed Properties

  • Exact Mass: 258.94150g/mol
  • Monoisotopic Mass: 258.94150g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 90Ų

(4-bromo-1,3-thiazol-2-yl)(1H-pyrazol-4-yl)methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1116762-2.5g
(4-bromo-1,3-thiazol-2-yl)(1H-pyrazol-4-yl)methanol
2104643-05-0 95%
2.5g
$2211.0 2023-10-27
Enamine
EN300-1116762-5.0g
(4-bromo-1,3-thiazol-2-yl)(1H-pyrazol-4-yl)methanol
2104643-05-0
5g
$3935.0 2023-05-24
Enamine
EN300-1116762-0.5g
(4-bromo-1,3-thiazol-2-yl)(1H-pyrazol-4-yl)methanol
2104643-05-0 95%
0.5g
$1084.0 2023-10-27
Enamine
EN300-1116762-0.05g
(4-bromo-1,3-thiazol-2-yl)(1H-pyrazol-4-yl)methanol
2104643-05-0 95%
0.05g
$948.0 2023-10-27
Enamine
EN300-1116762-1g
(4-bromo-1,3-thiazol-2-yl)(1H-pyrazol-4-yl)methanol
2104643-05-0 95%
1g
$1129.0 2023-10-27
Enamine
EN300-1116762-10g
(4-bromo-1,3-thiazol-2-yl)(1H-pyrazol-4-yl)methanol
2104643-05-0 95%
10g
$4852.0 2023-10-27
Enamine
EN300-1116762-0.25g
(4-bromo-1,3-thiazol-2-yl)(1H-pyrazol-4-yl)methanol
2104643-05-0 95%
0.25g
$1038.0 2023-10-27
Enamine
EN300-1116762-10.0g
(4-bromo-1,3-thiazol-2-yl)(1H-pyrazol-4-yl)methanol
2104643-05-0
10g
$5837.0 2023-05-24
Enamine
EN300-1116762-0.1g
(4-bromo-1,3-thiazol-2-yl)(1H-pyrazol-4-yl)methanol
2104643-05-0 95%
0.1g
$993.0 2023-10-27
Enamine
EN300-1116762-1.0g
(4-bromo-1,3-thiazol-2-yl)(1H-pyrazol-4-yl)methanol
2104643-05-0
1g
$1357.0 2023-05-24

Additional information on (4-bromo-1,3-thiazol-2-yl)(1H-pyrazol-4-yl)methanol

Research Briefing on (4-bromo-1,3-thiazol-2-yl)(1H-pyrazol-4-yl)methanol (CAS: 2104643-05-0) in Chemical Biology and Pharmaceutical Applications

The compound (4-bromo-1,3-thiazol-2-yl)(1H-pyrazol-4-yl)methanol (CAS: 2104643-05-0) has recently emerged as a promising scaffold in medicinal chemistry and drug discovery. This heterocyclic molecule, featuring both thiazole and pyrazole moieties, exhibits unique physicochemical properties that make it an attractive candidate for the development of novel therapeutic agents. Recent studies have highlighted its potential as a versatile building block for kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a precursor for Bruton's tyrosine kinase (BTK) inhibitors. Researchers modified the hydroxyl group of (4-bromo-1,3-thiazol-2-yl)(1H-pyrazol-4-yl)methanol to create a series of derivatives showing nanomolar activity against BTK, an important target in autoimmune diseases and B-cell malignancies. The bromo-thiazole moiety was found to be crucial for binding affinity, while the pyrazole ring contributed to metabolic stability.

In antimicrobial research, a team at the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters that derivatives of 2104643-05-0 exhibited potent activity against drug-resistant Staphylococcus aureus strains. The compound's ability to disrupt bacterial cell wall synthesis was attributed to its unique spatial configuration, with the bromine atom playing a key role in target recognition. Molecular docking studies revealed favorable interactions with penicillin-binding protein 2a (PBP2a), explaining its effectiveness against methicillin-resistant strains.

The synthetic accessibility of (4-bromo-1,3-thiazol-2-yl)(1H-pyrazol-4-yl)methanol has been significantly improved through recent methodological advances. A 2024 Nature Protocols paper detailed a novel one-pot synthesis route using microwave-assisted conditions, achieving 85% yield with excellent purity. This development addresses previous challenges in large-scale production and has facilitated structure-activity relationship (SAR) studies across multiple research groups.

Pharmacokinetic studies of 2104643-05-0 derivatives have shown promising results. A recent investigation published in European Journal of Pharmaceutical Sciences demonstrated that ester prodrugs of the parent compound exhibited enhanced oral bioavailability while maintaining therapeutic efficacy. The metabolic stability was particularly notable in human liver microsome assays, with half-lives exceeding 120 minutes for several optimized derivatives.

Looking forward, the versatility of (4-bromo-1,3-thiazol-2-yl)(1H-pyrazol-4-yl)methanol continues to attract research attention. Current clinical trials are evaluating its derivatives as potential treatments for rheumatoid arthritis and certain lymphomas, with preliminary results expected in late 2024. The compound's unique structural features and demonstrated biological activities position it as a valuable tool for both academic research and pharmaceutical development in the coming years.

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